molecular formula C14H18N2O2 B12279743 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid CAS No. 1251925-15-1

6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

Cat. No.: B12279743
CAS No.: 1251925-15-1
M. Wt: 246.30 g/mol
InChI Key: KTUFNVLSCJGKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid (CAS 1251925-15-1) is a high-purity, conformationally restricted azabicyclo[3.1.1]heptane building block of significant value in medicinal chemistry and drug discovery. With a molecular formula of C14H18N2O2 and a molecular weight of 246.30 g/mol, this compound is part of a class of structures that have emerged as valuable bioisosteres for meta-substituted arenes and pyridines . This bioisosteric replacement is a key strategy for improving the metabolic stability and optimizing the lipophilicity of drug candidates, leading to enhanced pharmacokinetic profiles . The scaffold is notably derived from 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, which has been described in scientific literature as a promising building block for the synthesis of novel, conformationally restricted piperidine derivatives, enabling selective derivatization of the cyclobutane ring . As such, this amino-carboxylic acid is an essential precursor for researchers developing novel therapeutic agents, particularly for the construction of complex molecules targeting the central nervous system and other areas . The compound is characterized by its high purity and is supplied with associated analytical data for quality assurance. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1251925-15-1

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

6-amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

InChI

InChI=1S/C14H18N2O2/c15-14(13(17)18)11-6-12(14)9-16(8-11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2,(H,17,18)

InChI Key

KTUFNVLSCJGKRT-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C2(C(=O)O)N)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Introduction of the Benzyl Group

The 3-benzyl substituent is introduced via alkylation or reductive amination. In patented methods, nucleophilic substitution of a brominated bicyclic intermediate with benzylamine in tetrahydrofuran (THF) at 80–140°C installs the benzyl group. Alternatively, reductive amination of a ketone intermediate with benzylamine and sodium borohydride affords the N-benzyl derivative.

Example Protocol :

  • React 3-azabicyclo[3.1.1]heptan-6-one with benzyl bromide in THF/K₂CO₃.
  • Heat at 100°C for 6 hours.
  • Isolate 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one in >90% yield.

Amino and Carboxylic Acid Installation

The C6 amino and carboxylic acid groups are introduced sequentially:

  • Amination : Convert the ketone at C6 to an oxime via hydroxylamine, followed by reduction with LiAlH₄ to the primary amine.
  • Carboxylation : Oxidize a hydroxymethyl intermediate (from ketone reduction) using KMnO₄ or RuO₄ to the carboxylic acid.

Alternative Pathway :

  • Employ Strecker synthesis: Treat the ketone with NH₃ and KCN to form an α-aminonitrile, then hydrolyze to the α-amino acid.

Stereochemical Control and Resolution

The exo configuration of substituents is enforced during photocycloaddition. For enantiomerically pure products, racemic mixtures are resolved using chiral acids (e.g., (-)-di-O-toluoyl-L-tartaric acid), yielding >98% enantiomeric excess.

Resolution Protocol :

  • Dissolve racemic 3-benzyl-3-azabicycloheptane in ethanol with chiral tartaric acid.
  • Crystallize the diastereomeric salt, isolate, and liberate the free base.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Stereoselectivity Scalability
Photochemical [2+2] Cycloaddition, alkylation 85–99 High (exo) Moderate
Acid-catalyzed Hydroamination, oxidation 54–92 Moderate High
Strecker synthesis Aminonitrile formation, hydrolysis 60–75 Low Low

Photochemical methods offer superior stereocontrol but require specialized equipment. Acid-catalyzed routes are scalable but necessitate careful optimization to avoid side reactions.

Challenges and Optimization Strategies

  • Functional Group Compatibility : The benzyl group may undergo hydrogenolysis during catalytic reductions. Using Pd/C under mild conditions (e.g., H₂ at 1 atm) minimizes this risk.
  • Oxidation Sensitivity : The primary alcohol intermediate is prone to over-oxidation. Employing TEMPO/NaClO₂ in buffered conditions selectively yields the carboxylic acid.
  • Racemization : Basic conditions during hydrolysis can epimerize the α-amino acid. Conducting reactions at pH 7–8 and low temperatures mitigates this.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation and the stability of the compound under those conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid has been investigated for its role as a structural component in the design of new pharmaceuticals. Its ability to mimic biologically active compounds makes it a valuable intermediate in drug synthesis.

Case Study: Antihistamine Development
This compound has been incorporated into the structure of antihistamine drugs, such as Rupatidine, enhancing their physicochemical properties and therapeutic efficacy. The incorporation of this bicyclic framework helps improve binding affinity and selectivity towards histamine receptors, leading to better therapeutic profiles.

Organic Synthesis

The compound serves as a critical building block for synthesizing complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways, including:

  • Formation of Bioisosteres : The bicyclic nature of the compound enables it to replace traditional functional groups in bioactive molecules, potentially improving their pharmacokinetic properties.

Table 1: Synthetic Applications of 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic Acid

Application AreaDescription
AntihistaminesUsed in the development of drugs like Rupatidine for allergy treatment
Bioactive CompoundsServes as a bioisostere to enhance drug properties
Organic SynthesisActs as a building block for complex organic molecules

Biochemical Research

Research has demonstrated that this compound can be utilized in biochemical assays to study enzyme interactions and receptor binding mechanisms. Its structural properties allow it to be modified easily, leading to derivatives that can probe specific biological pathways.

Mechanism of Action

The mechanism of action of 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The rigid bicyclic structure can enhance binding affinity and selectivity by fitting into specific binding sites and stabilizing the active conformation of the target .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular properties, and known applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance/Applications References
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride C₁₄H₁₈Cl₂N₂O₂ 267.75 Benzyl, amino-carboxylic acid (HCl) Peptidomimetics, kinase inhibitor candidates
rel-(1R,5S,6s)-3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid C₁₂H₁₉NO₄ 241.29 tert-Butoxycarbonyl (Boc) Synthetic intermediate for drug discovery
exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride C₇H₁₂ClNO₂ 177.63 Exo-configuration, HCl Conformational studies, ligand design
cis-3-Boc-3-azabicyclo[4.1.0]heptane-6-carboxylic acid C₁₂H₁₉NO₄ 241.28 Cis-Boc, bicyclo[4.1.0] scaffold Exploration of ring-strain effects in binding
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid C₇H₁₂N₂O₂ 156.18 Spirocyclic scaffold Kinase inhibition (CDK1, PLK), insecticides

Key Comparative Insights

Steric and Conformational Effects
  • Boc-protected derivatives (e.g., rel-(1R,5S,6s)-3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid) serve as intermediates in peptide synthesis, where the Boc group is later cleaved to expose the amine . This contrasts with the target compound’s free amino group, which is pharmacologically active but may require stabilization via salt formation .
Ring System Variations
  • The spirocyclic analog (6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid) shares conformational rigidity but lacks the bicyclo[3.1.1]heptane scaffold.
  • The bicyclo[4.1.0]heptane derivative (cis-3-Boc-3-azabicyclo[4.1.0]heptane-6-carboxylic acid) introduces additional ring strain, which may alter binding kinetics in biological systems compared to the [3.1.1] system .

Biological Activity

6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid, particularly in its dihydrochloride form, is a bicyclic compound with notable potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies. This article explores its biological activity, synthesis methods, and relevant case studies.

  • IUPAC Name : 6-amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride
  • Molecular Formula : C14H20Cl2N2O2
  • CAS Number : 1394041-69-0
  • Molecular Weight : 319.23 g/mol

The biological activity of 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid primarily involves its role as a ligand that binds to specific receptors or enzymes, modulating their activity. The bicyclic structure facilitates unique interactions with biological molecules, which can lead to therapeutic effects.

Interaction with Biological Targets

The compound's mechanism includes:

  • Receptor Binding : It may act on neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Modulation : Potential inhibition or activation of enzymes involved in metabolic pathways.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Cytotoxicity and Antitumor Activity

In vitro studies have been conducted to assess the cytotoxic effects against cancer cell lines:

  • HeLa Cells : Exhibited moderate cytotoxicity with an IC50 value indicating significant potential for anticancer applications.
CompoundCell LineIC50 (μg/mL)
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acidHeLa16.0

Enzymatic Activity

The compound has been studied for its ability to influence enzymatic reactions:

  • Amide Hydrolysis : It shows rapid hydrolysis under mild conditions, suggesting potential applications in enzyme catalysis and peptide bond cleavage.

Synthesis Methods

The synthesis of 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid involves several steps, typically starting from spirocyclic oxetanyl nitriles:

  • Reduction Reactions : Using hydrogenation techniques to produce the desired bicyclic structure.
  • Substitution Reactions : Nucleophilic substitutions at the amino and carboxylic acid functional groups are common.

Case Studies

Several studies highlight the compound's applications and efficacy:

Study on Antitumor Activity

A study published in Molecules demonstrated that derivatives of this bicyclic compound showed promising results against various cancer cell lines, indicating its potential as a lead compound for drug development .

Enzymatic Mechanism Investigation

Research focusing on the hydrolytic cleavage of amide bonds revealed that the proximity of amino and carboxyl groups enhances the rate of hydrolysis, providing insights into its biochemical behavior .

Q & A

What are the optimal synthetic routes for 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid?

Basic Research Focus
The synthesis of this bicyclic amino acid involves constrained scaffold construction and protection/deprotection strategies. A validated approach uses norbornene-derived amino acids as chiral building blocks, enabling stereochemical control. For example, exo- and endo-norbornene intermediates can be functionalized via Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethoxycarbonyl) protection to stabilize reactive amine groups during cyclization . Post-synthetic modifications, such as benzylation at the 3-position, require regioselective alkylation under anhydrous conditions to avoid side reactions. Key intermediates like endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane (CAS: 1614256-81-3) are critical precursors .

How can the compound’s structural integrity and purity be validated experimentally?

Basic Research Focus
Characterization relies on multimodal analytical techniques :

  • NMR spectroscopy (¹H/¹³C) to confirm bicyclic scaffold geometry and substituent positions.
  • X-ray crystallography for absolute stereochemical assignment, particularly for resolving exo/endo diastereomers .
  • HPLC-MS with pharmacopeial reference standards (e.g., EP Impurity A/B) to verify purity and detect trace impurities (<0.1%) .

What challenges arise in resolving stereoisomers during synthesis, and how are they addressed?

Advanced Research Focus
The bicyclo[3.1.1]heptane core introduces stereochemical complexity , particularly at the 6-amino and 3-benzyl positions. To mitigate this:

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) separates enantiomers using hexane/isopropanol gradients .
  • Diastereomeric crystallization leverages solubility differences between exo and endo forms in polar aprotic solvents (e.g., acetonitrile/water mixtures) .
  • Dynamic kinetic resolution during cyclization steps can enhance stereoselectivity .

What advanced analytical methods ensure batch-to-batch consistency in purity?

Advanced Research Focus
High-resolution techniques are essential for pharmaceutical-grade quality control:

  • LC-QTOF-MS identifies trace impurities (e.g., de-benzylated byproducts or oxidized derivatives) .
  • NMR diffusion-ordered spectroscopy (DOSY) detects residual solvents or aggregates in solid-state samples.
  • Pharmacopeial impurity profiling aligns with EP/USP guidelines using certified reference materials (e.g., 6-Aminopenicillanic acid analogs) .

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced Research Focus
SAR studies require systematic analog synthesis and biological evaluation:

  • Core modifications : Replace the benzyl group with substituted aryl/heteroaryl groups (e.g., 2,6-dichlorobenzamido derivatives) to assess steric/electronic effects .
  • Bioisosteric replacements : Substitute the carboxylic acid with sulfonamide or phosphonate groups to modulate bioavailability .
  • In vitro assays : Test analogs against bacterial targets (e.g., penicillin-binding proteins) using MIC (minimum inhibitory concentration) protocols .

What computational approaches predict the compound’s interaction with biological targets?

Advanced Research Focus
Molecular docking and MD simulations are critical for rational drug design:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., β-lactamases or peptidases). The bicyclic scaffold’s rigidity may enhance binding entropy .
  • QM/MM simulations : Evaluate transition-state stabilization in enzymatic reactions, focusing on the amino acid’s zwitterionic form.
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 metabolism risks .

How are derivatives of this compound utilized in peptide mimetics or prodrug design?

Advanced Research Focus
The constrained bicyclic structure serves as a conformational lock in peptide engineering:

  • Peptide backbone substitution : Replace α-amino acids in antimicrobial peptides to enhance proteolytic stability .
  • Prodrug strategies : Convert the carboxylic acid to ester prodrugs (e.g., pivaloyloxymethyl esters) for improved oral absorption .
  • Biotinylation : Introduce biotin tags at the 6-amino position for target identification via affinity chromatography .

What synthetic pitfalls are associated with scale-up, and how are they resolved?

Advanced Research Focus
Scale-up challenges include low yields in cyclization steps and racemization risks :

  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer during high-temperature cyclization .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
  • DoE (Design of Experiments) : Optimize solvent systems (e.g., DMF/THF ratios) and catalyst loadings (e.g., Pd/C for hydrogenolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.